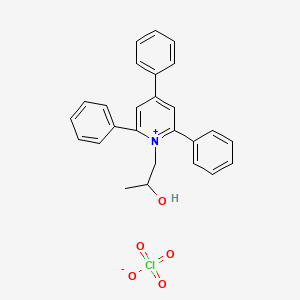

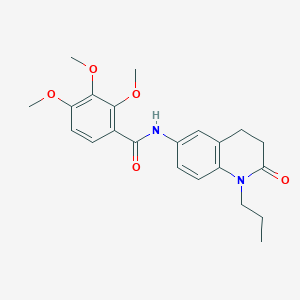

![molecular formula C10H17ClN2O2 B2357283 2-chloro-N-[(2S)-1-oxo-1-piperidin-1-ylpropan-2-yl]acetamide CAS No. 331448-28-3](/img/structure/B2357283.png)

2-chloro-N-[(2S)-1-oxo-1-piperidin-1-ylpropan-2-yl]acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds, such as acetamide derivatives, has been reported in the literature. For instance, a series of new acetamide derivatives of primary and secondary amines have been synthesized under microwave irradiation . Another study reported the synthesis of N-(substituted phenyl)-2-chloroacetamides .Molecular Structure Analysis

The molecular structure of similar compounds, such as 2-chloro-N-(2,4-dinitrophenyl) acetamide, has been characterized by 1H and 13C NMR spectroscopy, ESI–MS, X-ray crystallography, and elemental analysis . A detailed analysis of the molecular structure of “2-chloro-N-[(2S)-1-oxo-1-piperidin-1-ylpropan-2-yl]acetamide” specifically is not available in the literature.Chemical Reactions Analysis

The chemical reactions involving similar compounds, such as acetamide derivatives, have been studied. For example, a series of new acetamide derivatives have been synthesized and assessed for their antibacterial activity . Another study reported the synthesis and in vitro evaluation of tetrahydropyridines as potential CDK2 and DprE1 inhibitors .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds, such as o-Chloroacetanilide, have been reported. For instance, o-Chloroacetanilide is a colorless solid, although older samples may appear yellow. It has a characteristic odor and is readily soluble in water .Applications De Recherche Scientifique

Antimicrobial and Antifungal Activity

Compounds derived from reactions involving piperidine derivatives, such as 2-chloro-N-[(2S)-1-oxo-1-piperidin-1-ylpropan-2-yl]acetamide, have been investigated for their antimicrobial activities. Specifically, derivatives obtained from the reaction of 2-chloro-N-(benzothiazole-2-yl)acetamides with piperidine derivatives demonstrated notable antimicrobial properties. These compounds were tested against pathogenic bacteria and Candida species, revealing a higher efficacy against fungal pathogens. Among the Candida species, C. utilis showed significant susceptibility to certain compounds, suggesting that specific structural features like the 2,6-dimethylpiperidine group and chloro and methyl substituents on the benzothiazole ring play a crucial role in anticandidal activity. Moreover, cytotoxicity assessments through MTT assays indicated that the effective doses of these derivatives were lower than their cytotoxic doses, highlighting their potential therapeutic window (Mokhtari & Pourabdollah, 2013).

Pharmaceutical Salt Formulation

The compound has been identified in the formulation of new pharmaceutical salts, such as N-{2-[((2S)-3-{[1-(4-chlorobenzyl)piperidin-4-yl]amino}-2-hydroxy-2-methylpropyl)oxy]-4-hydroxyphenyl}acetamide benzoate or its solvates. These salts are utilized in pharmaceutical compositions and therapies, indicating the compound's role in the development of medicinal formulations aimed at treating various conditions (ジュリアン・ジョヴァンニーニ & ボー−イェラン・ヨセフソン, 2005).

Synthesis and Characterization

The compound and its derivatives have been synthesized and characterized, contributing to the understanding of their chemical properties and potential applications. The synthesis of related compounds, such as N-(2,6-dimethylphenyl)-2-piperazin-1-yl-acetamide, starting from piperazine and N-chloroacetyl-2,6-xylidine, has been described. These processes highlight the versatility and reactivity of the compound in chemical synthesis, providing insights into its potential utility in various chemical and pharmaceutical contexts (Guillaume et al., 2003).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

2-chloro-N-[(2S)-1-oxo-1-piperidin-1-ylpropan-2-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17ClN2O2/c1-8(12-9(14)7-11)10(15)13-5-3-2-4-6-13/h8H,2-7H2,1H3,(H,12,14)/t8-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPVYALKGBHGBDJ-QMMMGPOBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCCCC1)NC(=O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N1CCCCC1)NC(=O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

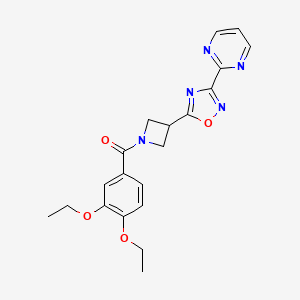

![4-(2-Benzyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)-1-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B2357203.png)

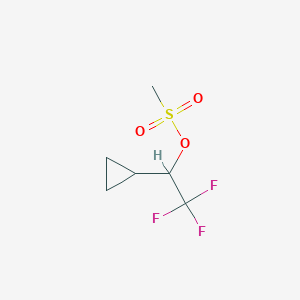

![tert-Butyl{4-[2-(trifluoromethyl)benzyl]piperidin-4-yl}methylcarbamate](/img/structure/B2357205.png)

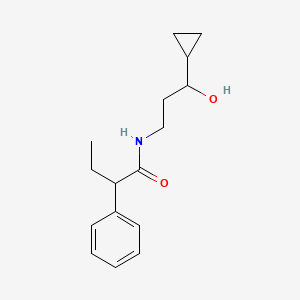

![3-Phenyl-5-{[3-(trifluoromethyl)phenoxy]methyl}isoxazole](/img/structure/B2357206.png)

![4-((2-(5-methyl-1H-benzo[d]imidazol-2-yl)phenyl)amino)-4-oxobutanoic acid](/img/structure/B2357207.png)

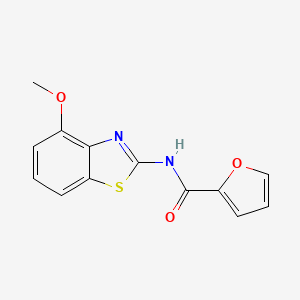

![2-methoxy-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B2357211.png)

![2-((2-methoxyethyl)amino)-8-methyl-3-(2-nitrophenyl)-4H-furo[3,2-c]chromen-4-one](/img/structure/B2357212.png)

![2-Chloro-N-[1-(2,4-difluorophenyl)-2-methylpropan-2-yl]propanamide](/img/structure/B2357214.png)

![N-(1-Bicyclo[2.2.1]heptanylmethyl)prop-2-enamide](/img/structure/B2357215.png)